7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design. The unique structure of this compound allows for various modifications, making it a versatile candidate for developing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Oxidative Cyclization of N-(2-pyridyl)amidines
Reagents: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), phenyliodine bis(trifluoroacetate) (PIFA), iodine/potassium iodide (I2/KI).
Conditions: The oxidative cyclization is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Procedure: N-(2-pyridyl)amidines are treated with the oxidizing agents to form the triazolopyrimidine skeleton.
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Cyclization Using Hydroxylamine
Reagents: Hydroxylamine hydrochloride (NH2OH·HCl), ethoxycarbonyl thioisocyanate.
Conditions: The reaction is carried out at room temperature.
Industrial Production Methods
Industrial production methods for 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidative cyclization leads to the formation of the triazolopyrimidine ring.
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Reduction
Reagents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Conditions: Reduction reactions are usually carried out at low temperatures to prevent over-reduction.
Products: Reduction of specific functional groups within the compound can lead to various derivatives.
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Substitution
Reagents: Halogenating agents such as N-chlorosuccinimide (NCS) and bases.
Conditions: Substitution reactions are typically carried out under mild conditions.
Products: Substitution of hydrogen atoms with halogens or other functional groups.
Scientific Research Applications
7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
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Medicinal Chemistry
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Biological Research
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Industrial Applications
Mechanism of Action
The mechanism of action of 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets:
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Enzyme Inhibition
Targets: The compound targets enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).
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Receptor Modulation
Targets: The compound modulates receptors such as GPR40.
Comparison with Similar Compounds
7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other similar compounds:
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Pyrazolo[3,4-d]pyrimidine
Similarity: Both compounds share a triazolopyrimidine scaffold.
Uniqueness: This compound has a piperidinyl group, which provides additional sites for functionalization.
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Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Similarity: Both compounds are used as scaffolds for designing enzyme inhibitors.
Uniqueness: The specific substitution pattern in this compound offers distinct biological activities.
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7-deazapurine
Similarity: Both compounds are used in medicinal chemistry for drug design.
Uniqueness: The triazolopyrimidine scaffold in this compound provides unique binding interactions with molecular targets.
Properties
IUPAC Name |
7-methyl-2-piperidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8-7-9(17)12-10-13-11(14-16(8)10)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKXWAIZJJOUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153345 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-31-4 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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